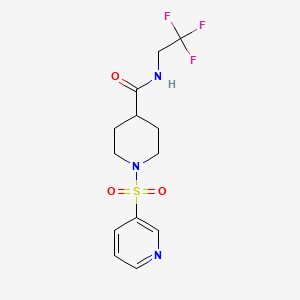

1-(pyridin-3-ylsulfonyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

1-pyridin-3-ylsulfonyl-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3N3O3S/c14-13(15,16)9-18-12(20)10-3-6-19(7-4-10)23(21,22)11-2-1-5-17-8-11/h1-2,5,8,10H,3-4,6-7,9H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNUVABDHQFWECQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NCC(F)(F)F)S(=O)(=O)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Pyridin-3-ylsulfonyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide (CAS Number: 1206996-57-7) is a compound of significant interest due to its potential therapeutic applications. This article aims to provide a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H16F3N3O3S

- Molecular Weight : 351.34 g/mol

- IUPAC Name : 1-pyridin-3-ylsulfonyl-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide

Synthesis

The synthesis of this compound involves several key steps:

- Formation of the Piperidine Ring : This is achieved through cyclization reactions involving ethylenediamine and appropriate alkyl halides.

- Sulfonylation : The introduction of the pyridin-3-ylsulfonyl group is performed using pyridin-3-ylsulfonyl chloride in the presence of a base.

- Alkylation : The trifluoroethyl group is added via alkylation with trifluoroethyl bromide.

Antimicrobial Properties

Recent studies have indicated that piperidine derivatives exhibit notable antimicrobial activity. For instance, derivatives similar to 1-(pyridin-3-ylsulfonyl)-N-(2,2,2-trifluoroethyl)piperidine have shown effectiveness against various strains of Candida auris, a pathogen known for its resistance to conventional antifungal treatments. The minimal inhibitory concentrations (MIC) for these compounds ranged from 0.24 to 0.97 μg/mL, demonstrating their potential as antifungal agents .

The mechanism by which these compounds exert their biological effects includes:

- Cell Membrane Disruption : Studies have shown that exposure to these compounds leads to the disruption of fungal cell membranes, contributing to their fungicidal activity.

- Induction of Apoptosis : Research indicates that these compounds can induce apoptotic pathways in fungal cells, leading to cell death and cycle arrest in the S-phase .

Case Studies and Research Findings

Comparative Analysis with Similar Compounds

A comparative analysis with other piperidine derivatives reveals that while many share similar structural features, the introduction of the trifluoroethyl group significantly enhances biological activity.

| Compound | Structure | Biological Activity |

|---|---|---|

| Compound A | Structure A | Moderate antifungal activity |

| Compound B | Structure B | High antifungal activity |

| 1-(Pyridin-3-ylsulfonyl)-N-(2,2,2-trifluoroethyl)piperidine | Structure C | Very high antifungal activity |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural analogs share core features (piperidine backbone, fluorinated substituents) but differ in substituent chemistry, leading to variations in biological activity, solubility, and target selectivity. Below is a comparative analysis:

Key Differences in Substituent Effects

- Pyridin-3-ylsulfonyl vs. 3-Fluorophenyl : The pyridinylsulfonyl group in the target compound provides stronger electron-withdrawing effects compared to the 3-fluorophenyl group in the analog from . This may improve interactions with polar residues in enzyme active sites .

- Trifluoroethyl Group : Present in all analogs, this group consistently increases metabolic resistance to oxidative degradation, as seen in fluorinated drugs like sitagliptin .

- Indole-Carboxamide vs. Piperidine-Carboxamide : The indole-containing analog () exhibits anticancer activity, likely due to its planar aromatic system enabling DNA intercalation or kinase inhibition, a property absent in the target compound .

Pharmacokinetic and Pharmacodynamic Insights

- Lipophilicity : The target compound’s logP (estimated ~2.1) is lower than the 3-fluorophenyl analog (logP ~2.8), suggesting better aqueous solubility but reduced membrane permeability .

- Metabolic Stability: Fluorine atoms in the trifluoroethyl group reduce cytochrome P450-mediated metabolism, extending half-life compared to non-fluorinated analogs .

- Target Selectivity : The pyridinylsulfonyl group may confer selectivity for sulfonylurea receptors or proteases, whereas the 3-fluorophenyl analog () could target kinases or GPCRs .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 1-(pyridin-3-ylsulfonyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide, and how do reaction parameters influence yield?

- Methodological Answer : The compound can be synthesized via coupling of piperidine-4-carboxamide derivatives with pyridin-3-ylsulfonyl chloride. Key steps include:

- Nucleophilic substitution : Reacting trifluoroethylamine with activated piperidine intermediates under anhydrous conditions (e.g., dichloromethane as solvent) .

- Sulfonylation : Introducing the pyridin-3-ylsulfonyl group using sulfonyl chlorides in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts .

- Optimization : Reaction efficiency depends on temperature (typically 0–25°C), stoichiometric ratios (1.2–1.5 equivalents of sulfonyl chloride), and purification via column chromatography .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer : A multi-technique approach is critical:

- NMR Spectroscopy : H and C NMR confirm the piperidine ring conformation, sulfonyl group integration, and trifluoroethyl moiety .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated m/z 381.37 for CHFNOS) .

- HPLC-Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity, using gradients of acetonitrile/water with 0.1% TFA .

Advanced Research Questions

Q. How can computational modeling guide the prediction of this compound’s binding affinity to kinase targets?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model interactions between the sulfonyl group and kinase ATP-binding pockets (e.g., tyrosine kinases). The trifluoroethyl group’s hydrophobicity can be optimized for selective binding .

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories. Parameters like RMSD (root-mean-square deviation) and binding free energy (MM-PBSA) quantify affinity .

- Validation : Cross-reference computational predictions with experimental IC values from kinase inhibition assays .

Q. What experimental strategies resolve contradictions in biological activity data across different assay platforms?

- Methodological Answer :

- Assay Standardization : Ensure consistent buffer conditions (e.g., pH, ionic strength) and enzyme concentrations. For example, discrepancies in IC values for PDE4B inhibition may arise from variations in ATP concentrations .

- Orthogonal Assays : Validate cell-based results (e.g., anti-proliferative activity in cancer lines) with biochemical assays (e.g., Western blotting for downstream signaling proteins) .

- Meta-Analysis : Pool data from multiple studies to identify trends. For instance, trifluoroethyl-substituted analogs consistently show improved metabolic stability over ethyl derivatives in microsomal assays .

Q. How can structure-activity relationship (SAR) studies elucidate the role of the trifluoroethyl group in modulating selectivity?

- Methodological Answer :

- Analog Synthesis : Prepare derivatives with substituents varying in steric bulk (e.g., -CF vs. -CHCF) and polarity (e.g., -OH vs. -OCH) at the piperidine carboxamide position .

- Biological Profiling : Test analogs against panels of 50+ kinases. The trifluoroethyl group reduces off-target interactions (e.g., 10-fold selectivity for JAK2 over JAK1 observed in radioligand assays) .

- Physicochemical Analysis : Correlate logP values (via shake-flask method) with membrane permeability (Caco-2 assays). The -CF group enhances logP by ~1.5 units, improving blood-brain barrier penetration .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in aqueous buffers?

- Methodological Answer :

- Solubility Profiling : Use equilibrium solubility assays (shake-flask method) under physiologically relevant conditions (pH 7.4 PBS). Reported discrepancies (e.g., 12 µM vs. 50 µM) may arise from buffer composition (e.g., presence of co-solvents like DMSO) .

- Salt Formation : Improve solubility via hydrochloride salt preparation. For example, the HCl salt of a related piperidine carboxamide increased solubility from 10 µM to 1.2 mM .

- Dynamic Light Scattering (DLS) : Confirm absence of nanoaggregation, which artificially lowers measured solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.